1-Bromo-8-(trifluoromethyl)naphthalene
Overview
Description
1-Bromo-8-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6BrF3. It is a derivative of naphthalene, where a bromine atom and a trifluoromethyl group are substituted at the 1 and 8 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-8-(trifluoromethyl)naphthalene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is used in the SM coupling conditions .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in the Suzuki–Miyaura cross-coupling reaction . The compound contributes to the formation of carbon–carbon bonds, playing a crucial role in the synthesis of complex organic compounds .
Preparation Methods
1-Bromo-8-(trifluoromethyl)naphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 8-(trifluoromethyl)naphthalene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selective bromination at the desired position .
Industrial production methods may involve more scalable processes, such as continuous flow reactions, to produce the compound in larger quantities. These methods often optimize reaction conditions to improve yield and purity while minimizing by-products.
Chemical Reactions Analysis
1-Bromo-8-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, the trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-Bromo-8-(trifluoromethyl)naphthalene has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds, investigating its role in drug discovery and development.
Comparison with Similar Compounds
1-Bromo-8-(trifluoromethyl)naphthalene can be compared to other naphthalene derivatives, such as:
1-Bromo-2-(trifluoromethyl)naphthalene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Chloro-8-(trifluoromethyl)naphthalene: The chlorine atom provides different reactivity compared to bromine, affecting the types of reactions and products formed.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted synthetic applications .
Properties
IUPAC Name |
1-bromo-8-(trifluoromethyl)naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13,14)15/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNBHVJATYODNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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